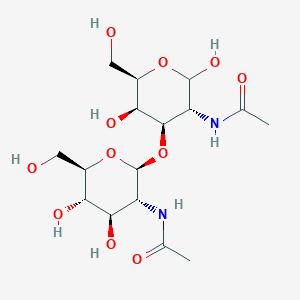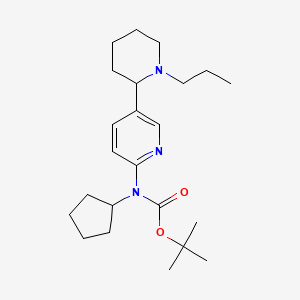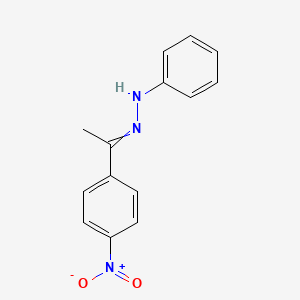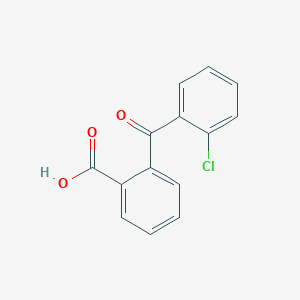
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two monosaccharides: 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose. This compound is significant in various biological processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose involves multiple steps. One common method includes the glycosylation of 2-acetamido-2-deoxy-D-galactose with 2-acetamido-2-deoxy-D-glucose. The reaction typically uses a glycosyl donor and acceptor in the presence of a catalyst such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, resulting in the formation of the desired disaccharide .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions may use reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is involved in studying glycosylation processes and carbohydrate-protein interactions.
Industry: The compound is used in the production of glycoproteins and other biotechnological products.
Mecanismo De Acción
The mechanism of action of 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in glycosylation, which affects protein folding, stability, and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-2-deoxy-D-galactose
- 2-Acetamido-2-deoxy-D-glucose
- N-Acetyl-D-galactosamine
- N-Acetyl-D-glucosamine
Uniqueness
2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of acetamido groups. These features contribute to its distinct chemical properties and biological functions, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H28N2O11 |
|---|---|
Peso molecular |
424.40 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16+/m1/s1 |
Clave InChI |
FJGXDMQHNYEUHI-DKDAEFSNSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)
![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)


![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)






![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)
